8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound “8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . It has been studied for its antidepressant-like activity and safety profile .
Molecular Structure Analysis
The molecular formula of this compound is C19H18FN5O3 . The exact structure and other details are not available in the search results.Physical and Chemical Properties Analysis
The compound has a molecular weight of 383.376 Da . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are not available in the search results.Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to "8-(2-fluorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" have been synthesized and evaluated for their potential pharmacological activities. For example, Zagórska et al. (2016) synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their affinity for serotonin receptors and phosphodiesterase inhibitors, identifying potential antidepressant and anxiolytic agents (Zagórska et al., 2016).
Chemical Sensing and Molecular Interaction
Research into derivatives of imidazo[2,1-f]purine-2,4-dione also explores their applications in chemical sensing. Peng et al. (2005) investigated phenyl-1H-anthra[1,2-d]imidazole-6,11-dione and its derivatives as colorimetric and ratiometric fluorescent chemosensors for fluoride, demonstrating their potential in chemical sensing through proton-transfer mechanisms (Peng et al., 2005).
Spectral and Photophysical Studies
The spectral and photophysical properties of imidazo[2,1-f]purine derivatives have been a subject of investigation to understand their behavior in different environments. Wenska et al. (2004) explored the spectral and photophysical properties of derivatives related to acyclovir, providing insights into the electronic structure and behavior of these compounds in various solvents (Wenska et al., 2004).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(2-fluorophenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3/c1-14(30)12-28-21(31)19-20(26(2)23(28)32)25-22-27(19)13-18(15-8-4-3-5-9-15)29(22)17-11-7-6-10-16(17)24/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLIVSHYRCHECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4F)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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